Ethyl-6-Methyl-2-thioxo-1,2-dihydropyrimidin-5-carboxylat

Übersicht

Beschreibung

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (EMTDPC) is a synthetic compound that has been studied for its potential to be used in a variety of scientific applications. It is a heterocyclic compound with a five-membered ring structure, and its synthesis has been studied extensively. It has been found to have various biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Wissenschaftliche Forschungsanwendungen

Ethyl-6-Methyl-2-thioxo-1,2-dihydropyrimidin-5-carboxylat: , auch bekannt als Ethyl-2-Mercapto-4-methylpyrimidin-5-carboxylat, ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen. Nachfolgend finden Sie eine umfassende Analyse mit Schwerpunkt auf sechs einzigartigen Anwendungen:

Grüne Synthese

Diese Verbindung wurde in grünen Synthesemethoden eingesetzt, bei denen es sich um umweltfreundliche und nachhaltige Ansätze zur chemischen Synthese handelt. Beispielsweise kann es bei Raumtemperatur unter Verwendung von gewöhnlichem Fruchtsaft als Teil eines sicheren und umweltfreundlichen Prozesses synthetisiert werden .

Antitumoraktivität

Derivate dieser Verbindung wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Die Strukturanalyse dieser Derivate kann zur Entwicklung neuer Antitumormittel führen .

Kristallographie

Die Kristallstruktur und -eigenschaften der Verbindung können untersucht werden, um ihre elektronischen, optischen und nichtlinearen opto-optischen Eigenschaften zu verstehen. Diese Informationen sind wertvoll für die Materialforschung .

Nichtlineare optische (NLO) Eigenschaften

Es wurden Untersuchungen durchgeführt, um die NLO-Eigenschaften der Derivate dieser Verbindung zu untersuchen, die für die Entwicklung neuer optischer Materialien wichtig sind .

Chemisches Zwischenprodukt

Es dient als Zwischenprodukt bei der Synthese komplexerer chemischer Einheiten. Seine Reaktivität mit verschiedenen Reagenzien kann zur Bildung verschiedener Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie führen .

Forschungseinschränkungen

Aufgrund seiner spezifischen Eigenschaften ist die Verbindung nur für die Forschung und Entwicklung durch qualifizierte Personen freigegeben, was ihre Bedeutung in wissenschaftlichen Studien unterstreicht .

Wirkmechanismus

Target of Action

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, also known as Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate, is a dihydropyrimidinone (DHPM) derivative . DHPM derivatives have been found to exhibit inhibitory activities against the human kinesin Eg5 enzyme , which plays a crucial role in mitotic spindle assembly during cell division .

Mode of Action

The compound interacts with its target, the human kinesin Eg5 enzyme, through various interactions such as C–H/p, C H O, C / – N, C H \n \n/ – C, lone pair , , etc . In silico analysis demonstrated that compounds with a chloro-group at the 3- or 4-position in the substituted ring of DHPM showed higher binding affinity for the human kinesin Eg5 enzyme .

Biochemical Pathways

The compound’s interaction with the human kinesin Eg5 enzyme affects the mitotic spindle assembly during cell division . This interaction can lead to significant cell death in human A549 lung adenocarcinoma cells , indicating its potential role in cancer treatment.

Pharmacokinetics

The compound’s lipophilic nature, suggested by the presence of butyl groups , may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The compound’s interaction with the human kinesin Eg5 enzyme can induce significant cell death in human A549 lung adenocarcinoma cells . This suggests that the compound might be a promising anticancer drug candidate for treating different types of cancers, particularly lung cancer .

Safety and Hazards

Zukünftige Richtungen

DHPMs have vital applications in the field of drug discovery . Therefore, the synthesis and study of DHPM systems with methylene-linked ester make it an exciting topic for synthetic organic chemistry . This result indicates that a deactivating group (chlorine) at the 3- or 4-position in the substituted ring of DHPM might be a promising anticancer drug candidate for treating different types of cancers, particularly cancer of the lung .

Biochemische Analyse

Biochemical Properties

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the human kinesin Eg5 enzyme, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate interacts with other biomolecules such as DNA and RNA, influencing their stability and function .

Cellular Effects

The effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This compound also affects cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes .

Molecular Mechanism

At the molecular level, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate exerts its effects through several mechanisms. It binds to the ATP-binding site of the kinesin Eg5 enzyme, inhibiting its activity and preventing the proper segregation of chromosomes during cell division . This binding interaction is crucial for its anticancer activity. Additionally, it can form hydrogen bonds with nucleic acids, affecting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its anticancer effects persist over time, with continuous inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transport proteins that facilitate its uptake and distribution within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and nucleic acids . The compound can also be found in the nucleus, where it affects gene expression and DNA stability . Post-translational modifications and targeting signals may direct it to specific cellular compartments, enhancing its biological activity .

Eigenschaften

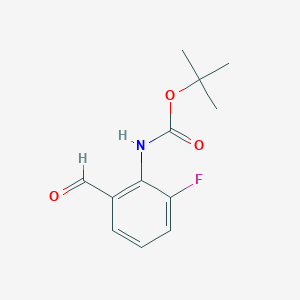

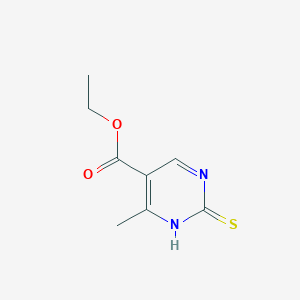

IUPAC Name |

ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPYQLBZRNQYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189731 | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81633-30-9 | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.